![molecular formula C17H19N5 B5739272 N-(2,4-dimethylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinamine](/img/structure/B5739272.png)
N-(2,4-dimethylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinamine, also known as DPA-713, is a selective ligand for the translocator protein 18 kDa (TSPO). TSPO is a mitochondrial protein that is involved in various cellular functions, including cholesterol transport, apoptosis, and neurosteroidogenesis. DPA-713 has been extensively studied for its potential applications in the diagnosis and treatment of various diseases, including neurodegenerative disorders, cancer, and inflammation.
作用機序
N-(2,4-dimethylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinamine binds to TSPO, which is located on the outer mitochondrial membrane. TSPO is involved in various cellular functions, including cholesterol transport, apoptosis, and neurosteroidogenesis. The binding of N-(2,4-dimethylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinamine to TSPO can modulate these cellular functions and affect the cellular response to various stimuli, including inflammation, oxidative stress, and apoptosis.
Biochemical and Physiological Effects
N-(2,4-dimethylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinamine can modulate various biochemical and physiological effects, including the regulation of mitochondrial function, the modulation of cellular metabolism, and the regulation of inflammation and oxidative stress. N-(2,4-dimethylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinamine can also affect the cellular response to various stimuli, including neuroinflammation, cancer, and neurodegenerative disorders.
実験室実験の利点と制限
N-(2,4-dimethylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinamine has several advantages and limitations for lab experiments. One of the advantages is its high selectivity for TSPO, which allows for specific targeting of TSPO-expressing cells. Another advantage is its high affinity for TSPO, which allows for sensitive detection of TSPO expression. However, one of the limitations is its relatively low signal-to-noise ratio, which can affect the accuracy of the results. Another limitation is its relatively short half-life, which can limit its use in long-term studies.
将来の方向性
There are several future directions for the research on N-(2,4-dimethylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinamine. One direction is the development of new radiotracers with improved properties, including higher affinity, higher selectivity, and longer half-life. Another direction is the exploration of new applications for N-(2,4-dimethylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinamine, including its potential use in the diagnosis and treatment of various diseases, such as neurodegenerative disorders, cancer, and inflammation. Finally, the elucidation of the molecular mechanisms underlying the effects of N-(2,4-dimethylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinamine on cellular function and metabolism can provide new insights into the pathophysiology of various diseases and the development of new therapeutic strategies.
合成法
N-(2,4-dimethylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinamine can be synthesized using various methods, including the condensation of 2,4-dimethylphenylhydrazine with 3,5-dimethyl-1H-pyrazole-4-carboxaldehyde, followed by the reaction with 2-aminopyrimidine. Another method involves the reaction of 2,4-dimethylphenylhydrazine with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid, followed by the reaction with 2-chloro-4,6-dimethylpyrimidine.
科学的研究の応用
N-(2,4-dimethylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinamine has been extensively studied for its potential applications in various scientific research areas, including neuroimaging, cancer imaging, and inflammation imaging. N-(2,4-dimethylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinamine can bind specifically to TSPO, which is overexpressed in various pathologies, including neuroinflammation, cancer, and neurodegenerative disorders. Therefore, N-(2,4-dimethylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinamine can be used as a radiotracer for positron emission tomography (PET) imaging to visualize TSPO expression in vivo.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5/c1-11-5-6-15(12(2)7-11)20-16-9-17(19-10-18-16)22-14(4)8-13(3)21-22/h5-10H,1-4H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWLAMPEILQKFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=CC(=NC=N2)N3C(=CC(=N3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。